Neosperidin dihydrochalcone
Overview
Description
Neosperidin dihydrochalcone is an artificial sweetener derived from citrus fruits. It is particularly effective in masking the bitter tastes of other compounds found in citrus, including limonin and naringin . This compound is known for its intense sweetness, being approximately 1500–1800 times sweeter than sucrose at threshold concentrations . It was discovered during the 1960s as part of a United States Department of Agriculture research program aimed at minimizing the taste of bitter flavorants in citrus juices .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neosperidin dihydrochalcone is produced by extracting neohesperidin from bitter oranges and then hydrogenating it. The process involves treating neohesperidin with a strong base such as potassium hydroxide, followed by catalytic hydrogenation .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Extraction: Neohesperidin is extracted from bitter oranges.
Hydrogenation: The extracted neohesperidin is treated with a strong base like potassium hydroxide and then catalytically hydrogenated to form this compound.
Chemical Reactions Analysis
Types of Reactions: Neosperidin dihydrochalcone undergoes various chemical reactions, including:
Hydrolysis: This reaction leads to the formation of hesperetin dihydrochalcone.
Glucuronidation, Sulfation, Glutamylation, N-butyryl Glycylation, and Lactylation: These are the major reactions involved in the metabolism of this compound.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and a catalyst.
Glucuronidation and Sulfation: These reactions often require specific enzymes and cofactors.
Major Products:
Hesperetin Dihydrochalcone: Formed through hydrolysis.
Scientific Research Applications
Neosperidin dihydrochalcone has various scientific research applications, including:
Chemistry: Used as a sweetening agent in various chemical formulations.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential neuroprotective, hepatoprotective, and cardioprotective effects.
Industry: Widely used in the food industry as a sweetener and flavor enhancer.
Mechanism of Action
Neosperidin dihydrochalcone is often compared with other similar compounds such as:
Naringin Dihydrochalcone: Another intensely sweet compound derived from naringin, approximately 300 times sweeter than sucrose.
Neohesperidin: The precursor to this compound, known for its bitter taste.
Uniqueness: this compound is unique due to its intense sweetness and ability to mask bitter flavors, making it highly valuable in the food industry .
Comparison with Similar Compounds
- Naringin Dihydrochalcone
- Neohesperidin
Properties
IUPAC Name |
1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGXXMINPYUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860255 | |
Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20702-77-6 | |
Record name | Neohesperidin dihydrochalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.00 to 158.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Neohesperidin dihydrochalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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